(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O3S/c1-21-15-10(19)7-9(18)8-13(15)25-17(21)20-16(22)14-11(23-2)5-4-6-12(14)24-3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGHZECRHWXDBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2SC1=NC(=O)C3=C(C=CC=C3OC)OC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide typically involves multi-step organic reactions. The starting materials often include 4,6-difluoro-3-methylbenzothiazole and 2,6-dimethoxybenzoic acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The fluorine atoms and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzothiazole derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs can be categorized based on core heterocycles and substituent patterns:
Benzo[d]thiazole Derivatives
- 3-(2,5-Dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide (): Shares the benzo[d]thiazole core but substitutes the 3-methyl group with an ethyl group and replaces the dimethoxybenzamide with a pyrrolidin-1-yl-benzamide.
Thiadiazole Derivatives
- N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) (): Replaces the benzo[d]thiazole core with a thiadiazole ring. Features a dimethylamino-acryloyl group, introducing electron-withdrawing and conjugated π-systems that may enhance UV absorption or binding affinity .
Adamantane-Modified Thiazoles
- N-((Z)-4-Adamantan-1-yl-3-(3-amino-1,4-dioxo-naphthalen-2-yl)thiazol-2-ylidene)-2,6-difluorobenzamide (): Incorporates a bulky adamantane group and a naphthoquinone moiety, which may improve membrane permeability and redox activity .
Physicochemical Properties
- Key Observations: The thiadiazole derivative (4g) shows two distinct carbonyl stretches (1690 and 1638 cm⁻¹), indicating the presence of two conjugated carbonyl groups, unlike the target compound’s single amide carbonyl . Fluorine substitution in the target compound may enhance metabolic stability compared to non-fluorinated analogs .
Enzyme Inhibition
- Target Compound: Limited data is available, but the dimethoxybenzamide group is associated with DNA intercalation or topoisomerase inhibition in related compounds .
Acid Dissociation Constant (pKa)
- The adamantane-containing analog () underwent pKa determination, highlighting its zwitterionic nature in physiological conditions, which may influence solubility and bioavailability .
Biological Activity
(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has gained attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Molecular Formula : C17H16F2N2O3S
- Molecular Weight : 364.37 g/mol
- CAS Number : 868371-23-7
The presence of difluoro and dimethoxy groups enhances its biological activity and solubility.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.0 | DNA damage leading to cell cycle arrest |
The compound induces apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS), which are critical in mediating cell death pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits significant antibacterial and antifungal activities. It has been tested against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Antibacterial |
| Candida albicans | 16 µg/mL | Antifungal |
| Escherichia coli | 32 µg/mL | Antibacterial |
The antibacterial mechanism appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell metabolism and proliferation.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- DNA Interaction : The compound may intercalate with DNA or inhibit topoisomerases, leading to DNA damage and subsequent cell death.
Case Studies
- In Vivo Studies : Animal models have shown that administration of this compound significantly reduces tumor size in xenograft models of breast and lung cancer.
- Combination Therapy : Preliminary studies indicate that when used in combination with standard chemotherapeutics like Doxorubicin, the efficacy against resistant cancer cells is enhanced.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
